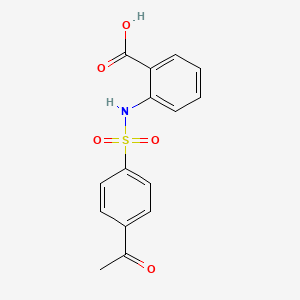

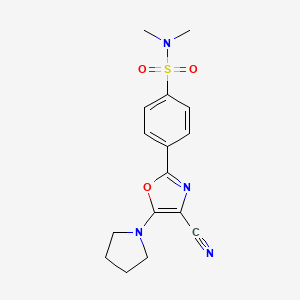

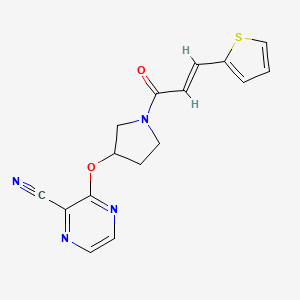

![molecular formula C25H25N5O3S B2507076 N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105217-83-1](/img/structure/B2507076.png)

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" is a novel synthetic molecule that appears to be related to a class of compounds with potential anticancer properties. The structure of this compound suggests that it contains multiple pharmacophores, including a thiazolo[4,5-d]pyridazine core, which is a heterocyclic moiety known for its biological activity, and an acetamide group, which is often seen in drug molecules for improved stability and bioavailability.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the preparation of pyrrolo[2,1-b]thiazole derivatives, which are then further functionalized. For instance, the synthesis of pyrrolo[2,1-b]thiazol-3(2H)-ones as precursors to N-alkyl-2-(1H-pyrrol-2-ylthio)acetamides involves refluxing certain thiazolidinylidene acetic acid ethyl esters in POCl3 followed by amination with primary aliphatic amines . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrrolo[2,1-b]thiazole core and the amination step to introduce the desired N-(4-ethoxyphenyl) group.

Molecular Structure Analysis

The molecular structure of the compound includes a thiazolo[4,5-d]pyridazine ring, which is a bicyclic system that combines a thiazole ring fused to a pyridazine ring. This core structure is known to impart significant biological activity to the molecules containing it. The presence of a pyrrolidinyl group suggests increased solubility and potential interactions with biological targets, while the phenyl and ethoxyphenyl substituents may contribute to the compound's binding affinity and specificity.

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The acetamide moiety, in particular, can engage in hydrogen bonding, which is crucial for the interaction with enzymes or receptors. The thiazolo[4,5-d]pyridazine core may undergo electrophilic substitution reactions or act as a Michael acceptor in bioconjugation reactions, which could be relevant in the context of its anticancer activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" are not provided, related compounds exhibit properties that are conducive to biological activity. For example, the solubility of the compound in biological media would be an important factor for its bioavailability. The presence of multiple aromatic rings and a heterocyclic core suggests that the compound may have significant lipophilicity, which could affect its ability to cross cell membranes and reach intracellular targets .

Applications De Recherche Scientifique

Synthesis and Heterocyclic Compound Formation

- Thiazolo[3,2-a]pyridines, a class of heterocyclic compounds, have been synthesized using methods starting from derivatives like N-(4-ethoxyphenyl)-acetamide-2-yl-4,5-dihydro-4-thiazolinone, which is structurally related to the chemical (Ammar et al., 2005).

Pharmaceutical Industry Insights

- A patent review indicated the use of pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the chemical, in various medicinal applications, including cardiac, neuroprotective, and dermatological treatments (Habernickel, 2002).

Biological Activity and Synthesis Variations

- Novel thiazoles, synthesized by incorporating pyrazole moiety at specific positions of related acetamide compounds, exhibited significant antibacterial and antifungal activities (Saravanan et al., 2010).

- Pyridazinones, similar in structure, synthesized from methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates, showed analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Anticancer Research

- Pyridine linked thiazole derivatives synthesized from compounds akin to the chemical revealed promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Analgesic Effects and Structural Analysis

- The synthesis of new thiazolo-[4,5-d]pyridazine-4(5Н)-ones from related compounds demonstrated effective analgesic activity in vivo (Demchenko et al., 2012).

Other Relevant Applications

- Synthesis of novel thiazole derivatives as analgesic agents, where thiazoles were synthesized incorporating pyrazole moiety, suggests a broad range of pharmacological activities including anti-microbial and anti-inflammatory effects (Saravanan et al., 2011).

- N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, structurally similar, showed cytotoxicity against human cancer cell lines, indicating potential for anticancer applications (Ding et al., 2012).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3S/c1-2-33-19-12-10-18(11-13-19)26-20(31)16-30-24(32)22-23(21(28-30)17-8-4-3-5-9-17)34-25(27-22)29-14-6-7-15-29/h3-5,8-13H,2,6-7,14-16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBTHNUZILTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

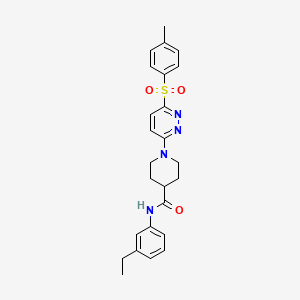

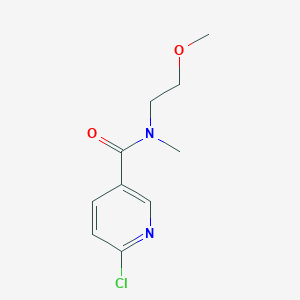

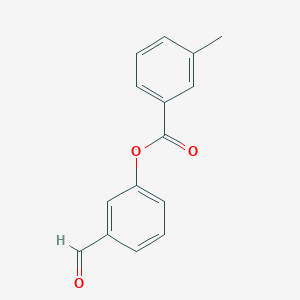

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)

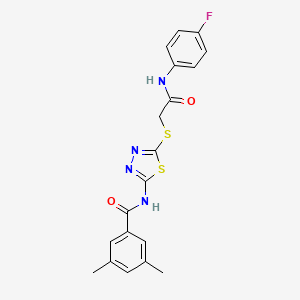

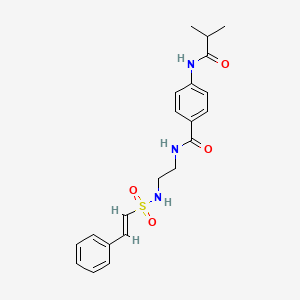

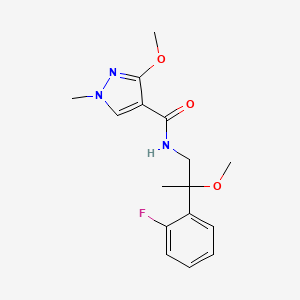

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

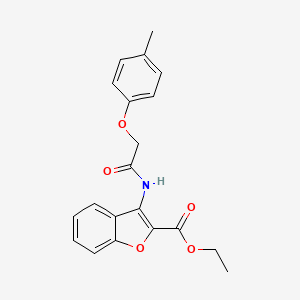

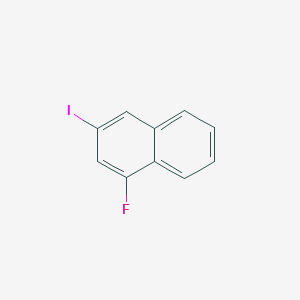

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)